molecular formula C11H22BNO2 B8074499 Piperidine-3-boronic acid pinacol ester

Piperidine-3-boronic acid pinacol ester

Cat. No. B8074499
M. Wt: 211.11 g/mol
InChI Key: OMKRUOMSWUJNBY-UHFFFAOYSA-N
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Description

Boronic esters, such as Piperidine-3-boronic acid pinacol ester, are valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .


Synthesis Analysis

While specific synthesis methods for Piperidine-3-boronic acid pinacol ester are not available, boronic esters are generally prepared through borylation approaches . Protodeboronation, the removal of the boron group, is a key transformation in the use of these compounds .


Chemical Reactions Analysis

Boronic esters are known for their role in Suzuki-Miyaura coupling reactions . They can also undergo protodeboronation, a process that involves the removal of the boron group .


Physical And Chemical Properties Analysis

The physical and chemical properties of Piperidine-3-boronic acid pinacol ester would be influenced by its specific molecular structure. Boronic esters are generally stable and readily prepared .

Scientific Research Applications

  • Piperidine-3-boronic acid pinacol ester derivatives are useful in Suzuki-Miyaura coupling reactions. These reactions are instrumental in synthesizing N-heterocyclic compounds, as demonstrated by Occhiato, Lo Galbo, and Guarna (2005) (Occhiato, Lo Galbo, & Guarna, 2005).

  • The pinacolboronate esters are widely used in Suzuki coupling for connecting organic building blocks in complex molecule synthesis. Challenges in analyzing these esters due to their hydrolysis properties have been studied by Zhong et al. (2012) (Zhong et al., 2012).

  • A photoinduced borylation protocol for converting haloarenes directly to boronic acids and esters, which are critical in organic chemistry, molecular sensors, and drug discovery, has been developed by Mfuh et al. (2017) (Mfuh et al., 2017).

  • Touré et al. (2003) described a three-component aza[4+2]/allylboration reaction using boronohydrazonodienes, including those derived from 3-boronoacrolein pinacol ester, for synthesizing polysubstituted alpha-hydroxyalkyl piperidines (Touré et al., 2003).

  • Huang et al. (2010) studied the formation of exciplexes involving pyridinium boronic acids and phenyl groups linked by propylene, where pinacol plays a role in increasing Lewis acidity (Huang et al., 2010).

  • Achilli et al. (2013) explored the susceptibility to hydrolysis of phenylboronic pinacol esters, important in drug design and neutron capture therapy, under physiological conditions (Achilli et al., 2013).

  • Patel et al. (2016) developed an efficient synthesis method for a boronic acid compound starting from a pinacol boronic ester, highlighting its use in pharmaceutical synthesis (Patel et al., 2016).

  • Duran et al. (2006) developed a fast liquid chromatography method for analyzing pharmaceutical-related boronic acid and boronic pinacol ester functionalized compounds (Duran et al., 2006).

Safety And Hazards

While specific safety data for Piperidine-3-boronic acid pinacol ester is not available, boronic esters can pose hazards such as skin and eye irritation .

Future Directions

The use of boronic esters in organic synthesis, particularly in coupling reactions, continues to be a vibrant area of research . Future work may focus on developing new synthesis methods and exploring novel applications for these compounds.

properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BNO2/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9/h9,13H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKRUOMSWUJNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine-3-boronic acid pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Piperidine-3-boronic acid pinacol ester
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Piperidine-3-boronic acid pinacol ester
Reactant of Route 6
Piperidine-3-boronic acid pinacol ester

Citations

For This Compound
1
Citations
P Songara, P Songara - Med. Chem, 2004 - research-information.bris.ac.uk
The work described in this thesis is divided into two chapters; of which the first chapter explores the asymmetric synthesis of tertiary thiols by lithiation-electrophilic trapping of secondary …
Number of citations: 3 research-information.bris.ac.uk

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